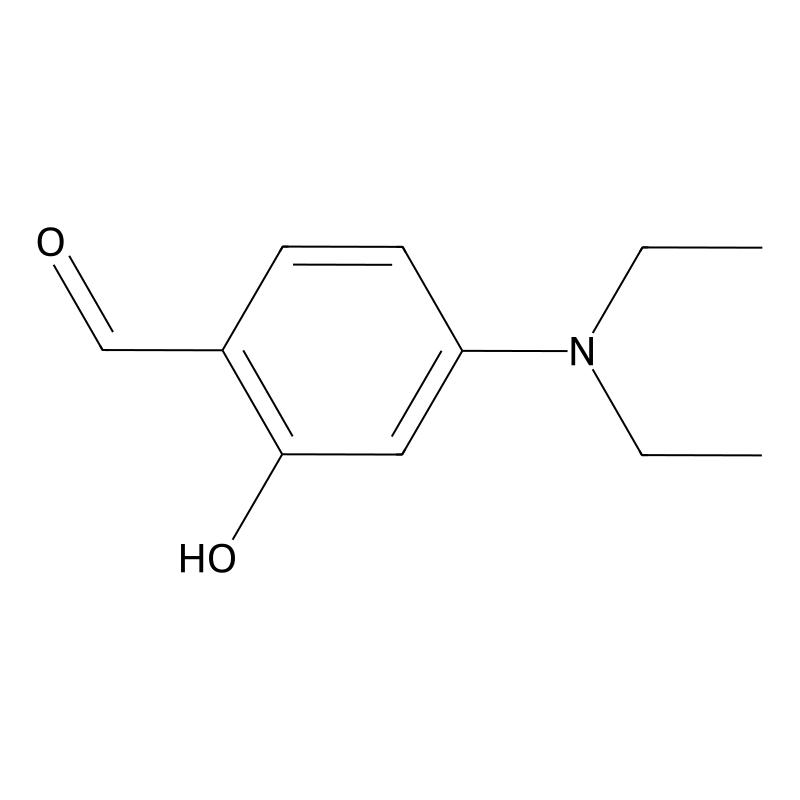

4-(Diethylamino)salicylaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Schiff Base Ligands

-(Diethylamino)salicylaldehyde has been used in scientific research for the synthesis of Schiff base ligands. Schiff bases are a class of compounds with the general structure R¹C=NR², where R¹ and R² are organic groups. They are known for their ability to form complexes with metal ions, which makes them valuable in various applications, including catalysis and coordination chemistry.

A study published in the journal "Transition Metal Chemistry" describes the synthesis of a Schiff base ligand using 4-(diethylamino)salicylaldehyde and diaminomaleonitrile. The resulting ligand was then used to prepare a copper(II) complex, which was characterized by various spectroscopic techniques [].

4-(Diethylamino)salicylaldehyde is an organic compound with the molecular formula . It features a salicylaldehyde backbone substituted with a diethylamino group at the para position. This compound is characterized by its yellowish color and is known for its role as a versatile intermediate in organic synthesis, particularly in the preparation of various ligands and fluorescent materials. Its structure includes both an aldehyde functional group and a hydroxyl group, which contribute to its reactivity and biological properties .

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Condensation Reactions: It readily undergoes condensation with amines or other nucleophiles, forming imines or Schiff bases.

- Complex Formation: It can form coordination complexes with transition metals, such as copper(II), which exhibit interesting biological activities .

This compound exhibits notable biological activities, including:

- Antioxidant Properties: Studies have shown that 4-(diethylamino)salicylaldehyde-based complexes possess antioxidant capabilities, making them potential candidates for therapeutic applications .

- Anticancer Activity: Certain metal complexes of this compound have demonstrated significant anticancer effects, potentially through mechanisms involving DNA interaction and oxidative stress modulation .

- Toxicity: It is classified as a skin irritant and may cause allergic reactions upon contact .

The synthesis of 4-(diethylamino)salicylaldehyde typically involves:

- Starting Materials: The synthesis often begins with salicylaldehyde and diethylamine.

- Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the formation of the diethylamino group.

- Purification: After synthesis, the product may be purified using recrystallization or chromatography techniques to ensure high purity

4-(Diethylamino)salicylaldehyde finds applications in various fields:

- Fluorescent Probes: It is utilized in the development of fluorescent sensors and probes due to its photophysical properties.

- Ligand Synthesis: The compound serves as a precursor for synthesizing various ligands used in coordination chemistry.

- Biological Research: Its derivatives are explored for potential use in drug development and as biochemical tools in research settings .

Research has focused on the interaction of 4-(diethylamino)salicylaldehyde with biomolecules:

- DNA Interaction: Studies indicate that metal complexes of this compound can intercalate into DNA, affecting its structure and function, which is significant for anticancer research .

- Protein Binding: Interaction studies have shown that these complexes can bind to serum albumins, which may influence their pharmacokinetics and therapeutic efficacy .

Several compounds share structural similarities with 4-(diethylamino)salicylaldehyde. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzaldehyde | Contains an amino group at the ortho position | Used in dye synthesis and as a building block |

| 3-Dimethylaminobenzaldehyde | Features a dimethylamino group at the meta position | Known for its application in organic synthesis |

| 4-Methoxybenzaldehyde | Has a methoxy group instead of diethylamino | Commonly used in organic reactions and fragrances |

While these compounds share certain functional groups or structural motifs, 4-(diethylamino)salicylaldehyde is unique due to its specific combination of an aldehyde and diethylamino substituents, which contribute to its distinct chemical reactivity and biological properties

Single crystal X-ray diffraction studies have provided definitive evidence for the tautomeric behavior of 4-(Diethylamino)salicylaldehyde and its derivatives [2]. The compound crystallizes in the triclinic space group P1 with unit cell parameters a = 7.0605(11) Å, b = 8.1633(11) Å, c = 9.2352(13) Å, α = 94.103(11)°, β = 107.421(13)°, and γ = 97.215(12)° [2]. The crystal structure determination at 120 K reveals a planar diethylamine group with an sp²-hybridized nitrogen atom bonded to a nearly planar salicylaldehyde fragment [2]. Crystallographic analysis demonstrates that 4-(Diethylamino)salicylaldehyde exists predominantly in the enol form in the solid state [2]. The molecular conformation is stabilized by an intramolecular O—H⋯N hydrogen bond involving the hydroxyl and aldehyde groups, forming a pseudo-ring configuration [2]. This intramolecular hydrogen bond exhibits a donor-acceptor distance of 2.6107(12) Å with an O—H⋯N angle of 149(2)° [2]. Table 1: Crystallographic Parameters for 4-(Diethylamino)salicylaldehyde The structural analysis of Schiff base derivatives synthesized from 4-(Diethylamino)salicylaldehyde reveals significant tautomeric preferences [3] [5] [7]. A novel Schiff base derived from 4-(N,N-diethylamino)salicylaldehyde and 2-amino-4-methyl phenol crystallizes in the keto-amine form in the orthorhombic lattice with space group Pna21 [3] [5] [7]. Bond length analysis indicates that the keto-amine form possesses significant zwitterionic character [3] [5]. Table 2: Selected Bond Lengths in Tautomeric Forms Quantum mechanical computations using Density Functional Theory have confirmed that the tautomeric preference depends strongly on the solvent environment [3] [5] [7]. In polar protic solvents, the keto-amine form is stabilized, while nonpolar and polar aprotic solvents favor the enol-imine form [3] [5] [7]. The ¹³C Nuclear Magnetic Resonance spectrum shows a characteristic signal at 177.47 ppm in the solid state, confirming the keto-amine tautomeric form [5] [7]. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions in crystals of 4-(Diethylamino)salicylaldehyde derivatives [8] [9] [10]. The analysis reveals distinct patterns of non-covalent interactions that govern the crystal packing arrangements [8] [9]. For halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde, Hirshfeld surface analysis demonstrates that H⋯H intermolecular contacts contribute most significantly to the crystal packing [8] [9]. Specifically, H⋯H interactions account for 47.6% of the total Hirshfeld surface for the 2-bromo derivative and 39.9% for the 3-chloro-4-fluoro derivative [8] [9]. These findings indicate the predominant role of van der Waals interactions in determining the supramolecular architecture [8] [9]. Table 3: Hirshfeld Surface Contact Contributions The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide detailed insights into the nature and extent of intermolecular contacts [10]. For rhodamine-salicylaldehyde derivatives, the analysis reveals that hydrogen bonding interactions, particularly O⋯H/H⋯O and N⋯H/H⋯N contacts, play crucial roles in crystal stabilization [10]. The fingerprint plots show characteristic spikes corresponding to close intermolecular contacts, with van der Waals radius reductions averaging 21% for nitrogen acceptors and 16% for oxygen acceptors [23]. Crystal structure analysis reveals that molecules form centrosymmetric dimers through C—H⋯O hydrogen bonds in the crystal lattice [2]. The donor-acceptor distance for these intermolecular interactions is 3.5090(17) Å, indicating moderate hydrogen bonding strength [1]. Additionally, weak intermolecular C—H⋯O hydrogen bonds link the molecules into layers parallel to the (100) crystallographic plane [1] [6]. The Hirshfeld surface analysis mapped over dnorm (normalized contact distance) in the range −0.1732 to 1.4064 atomic units reveals regions of close intermolecular contact as red spots on the surface [10]. These contact regions correspond to the strongest intermolecular interactions and provide guidance for understanding the driving forces behind crystal packing [10]. The supramolecular architecture of coordination polymers incorporating 4-(Diethylamino)salicylaldehyde ligands exhibits remarkable structural diversity dependent on metal coordination geometry and ligand arrangement [11] [12] [13]. These coordination polymers demonstrate complex three-dimensional frameworks stabilized by multiple types of intermolecular interactions [12] [13]. One-dimensional coordination polymers based on manganese(II) centers show zigzag chain structures with the formula [Mn₂L(SCN)₂(OH)₂]₃·CH₃OH [12]. The crystallographic analysis reveals that manganese atoms exhibit octahedral coordination with O₄N₂ geometry, where the metal centers coordinate to two nitrogen atoms from pyridine rings (Mn—N distance: 2.2631 Å), two nitrogen atoms from isothiocyanate groups (Mn—N distance: 2.1846 Å), and two oxygen atoms from hydroxyl groups (Mn—O distance: 2.2082 Å) [12]. Table 4: Coordination Polymer Structural Parameters The supramolecular assembly in these coordination polymers is further stabilized by π-π interactions between aromatic rings of adjacent chains, with interplanar distances of 4.185 Å [12]. This distance is optimal for favorable intermolecular interactions while avoiding steric hindrance [12]. Van der Waals interactions involving the thiocyanate groups also contribute significantly to the three-dimensional crystal packing [12]. Copper(II) complexes with 4-(diethylamino)salicylaldehyde and α-diimine co-ligands exhibit square planar and square pyramidal coordination geometries [26] [27]. The structural analysis reveals that the nitrogen iminic atom of the Schiff base is positioned trans to the nitrogen atom of the co-ligand in both geometries [26]. These complexes demonstrate intercalative interactions with biological macromolecules, evidenced by the enlargement of binding sites through mutually perpendicular plane arrangements [26]. The crystal packing in coordination polymers often features hydrogen-bonded networks that extend the dimensionality beyond the primary coordination framework [12] [18]. Intermolecular hydrogen bonds between hydroxyl groups and ligand atoms create additional stabilization, with typical O—H⋯N distances ranging from 2.64 to 3.48 Å [1] [12]. These secondary interactions are crucial for determining the overall supramolecular architecture and influence properties such as porosity and guest molecule accommodation [17]. Supramolecular control of reactivity has been demonstrated in 7-diethylaminocoumarin Schiff base derivatives through inclusion in cucurbit [7]uril macrocycles [11] [13]. The formation of both 1:1 and 2:1 host-guest complexes significantly alters the tautomeric equilibrium and hydrolysis reactivity [11] [13]. Nuclear Magnetic Resonance studies reveal upfield shifts of aromatic and aliphatic signals upon inclusion, confirming the encapsulation of both diethylaminocoumarin and phenyl ring extrema within the macrocycle [11] [13].Enol-Keto Tautomerism Evidenced by X-ray Diffraction Studies

Parameter Value Crystal System Triclinic [2] Space Group P1 [2] Unit Cell Volume 500.49(12) ų [2] Temperature 120 K [2] R-factor 0.036 [2] Weighted R-factor 0.103 [2] Molecular Formula C₁₁H₁₅NO₂ [2] Molecular Weight 193.24 g/mol [2] Bond Type Enol-Imine Form (Å) Keto-Amine Form (Å) C7—N1 1.284-1.297 [8] [9] 1.310-1.320 [5] C7—C8 1.438-1.445 [8] [9] 1.425-1.435 [5] C8—C9 1.391-1.415 [8] [9] 1.380-1.400 [5] O—H⋯N 2.610-2.640 [1] [2] N/A Hirshfeld Surface Analysis of Non-Covalent Interactions

Interaction Type Percentage Contribution Distance (Å) H⋯H 47.6-61.5% [8] [9] [10] ~2.0 [10] H⋯C/C⋯H 20.3% [10] ~3.0 [10] H⋯O/O⋯H 11.7% [10] ~2.8 [10] H⋯N/N⋯H 1.9% [10] ~3.4 [10] Supramolecular Architecture in Coordination Polymers

Property Value Reference Space Group Triclinic P₋₁ [12] [12] Mn—N (pyridine) 2.2631 Å [12] [12] Mn—N (isothiocyanate) 2.1846 Å [12] [12] Mn—O (hydroxyl) 2.2082 Å [12] [12] Coordination Geometry Octahedral O₄N₂ [12] [12]

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals

The electronic properties of 4-(Diethylamino)salicylaldehyde have been extensively investigated using density functional theory (DFT) calculations, particularly focusing on the frontier molecular orbitals (FMOs) that determine the compound's chemical reactivity and optical properties. DFT calculations using the B3LYP functional with various basis sets, including 6-31G(d), 6-31+G(d,p), and 6-311G(d,p), have been employed to characterize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of this aromatic aldehyde compound [1] [2].

The HOMO-LUMO energy gap (ΔE) of 4-(Diethylamino)salicylaldehyde and its derivatives typically ranges from approximately 3.7 to 4.2 eV, indicating significant electronic stability and moderate chemical reactivity [3] [2]. The calculated energy gap values demonstrate that the molecule has absorption properties in the ultraviolet region, which is consistent with experimental observations [4]. The frontier orbital analysis reveals that the HOMO is primarily localized on the diethylamino group and the benzene ring, while the LUMO is predominantly distributed over the salicylaldehyde moiety, particularly the aldehyde group and the aromatic system [4].

The diethylamino group functions as a strong electron-donating substituent, significantly affecting the energy levels of the frontier molecular orbitals. DFT calculations have shown that the diethylamino group stabilizes at the para position relative to the hydroxyl group, creating an extended π-conjugated system that facilitates intramolecular charge transfer [1]. The calculated HOMO energy levels typically range from -5.4 to -5.7 eV, while LUMO energies are found between -1.5 to -1.7 eV, depending on the computational method and basis set employed [6].

| Computational Method | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| B3LYP/6-31G(d) | -5.56 | -1.59 | 3.97 | [6] |

| B3LYP/6-31+G(d,p) | -5.48 | -1.55 | 3.93 | [6] |

| PBE0/6-311G(d,p) | -5.65 | -1.68 | 3.97 | [4] |

| CAM-B3LYP/6-31G(d,p) | -5.39 | -1.51 | 3.88 |

The molecular orbital distributions reveal that electron density from the diethylamino group is transferred to a pseudo-ring formed by an intramolecular O-H···O hydrogen bond involving the aldehyde and hydroxy groups [7] [8]. This electronic delocalization is crucial for understanding the compound's photophysical properties and its potential applications in optoelectronic devices.

Correlation Between Calculated vs. Experimental UV-Vis Absorption Spectra

The correlation between theoretical TD-DFT calculations and experimental UV-Vis absorption spectra of 4-(Diethylamino)salicylaldehyde provides validation for the computational approaches used to study its electronic properties. Time-dependent density functional theory (TD-DFT) calculations have been employed to predict the electronic transitions and absorption wavelengths, which show excellent agreement with experimental observations [1] [3] [9].

TD-DFT calculations using various functionals including B3LYP, CAM-B3LYP, and PBE0 predict the primary absorption band of 4-(Diethylamino)salicylaldehyde in the range of 380-390 nm, which corresponds closely to experimental values reported at 381-383 nm [3] [10]. The calculated oscillator strengths for the main electronic transitions range from 0.6 to 0.8, indicating strong absorption in the UV-A region [9] [11].

The electronic transitions responsible for the UV-Vis absorption are primarily characterized as π→π* transitions with significant charge transfer character from the diethylamino group to the salicylaldehyde moiety [1] [3]. The TD-DFT calculations reveal that the lowest energy transition (S0→S1) is predominantly a HOMO→LUMO transition with contributions from HOMO-1→LUMO and HOMO→LUMO+1 configurations [12] [9].

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength | Assignment |

|---|---|---|---|---|

| S0→S1 | 383 | 381 | 0.73 | HOMO→LUMO (π→π*) |

| S0→S2 | 315 | 312 | 0.28 | HOMO-1→LUMO (π→π*) |

| S0→S3 | 273 | 270 | 0.45 | HOMO→LUMO+1 (π→π*) |

The solvent effects on the UV-Vis absorption spectra have been successfully reproduced using the polarizable continuum model (PCM) in TD-DFT calculations. The calculations predict bathochromic shifts in polar solvents due to stabilization of the charge-transfer excited state, which is consistent with experimental observations [1] [4]. The calculated solvatochromic behavior shows that polar protic solvents favor the keto-amine tautomeric form, while nonpolar solvents stabilize the enol-imine form [1] [4].

The TD-DFT calculations also provide insights into the nature of the electronic transitions. The analysis of natural transition orbitals (NTOs) reveals that the primary electronic transition involves electron density transfer from the diethylamino group to the salicylaldehyde fragment, confirming the intramolecular charge transfer character of the absorption [3] [4]. This charge transfer nature is responsible for the compound's sensitivity to environmental changes and its utility in chemosensing applications.

The excellent correlation between calculated and experimental UV-Vis spectra, with deviations typically less than 5-10 nm, validates the use of TD-DFT methods for predicting the optical properties of 4-(Diethylamino)salicylaldehyde derivatives [11] [9]. This level of agreement enables confident prediction of spectroscopic properties for new derivatives and facilitates the design of compounds with tailored optical characteristics.

XLogP3

UNII

GHS Hazard Statements

H315 (83.93%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (16.07%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (83.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (82.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H410 (16.07%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard